molecular formula C4H7BO4 B1312755 (E)-(3-methoxy-3-oxoprop-1-en-1-yl)boronic acid CAS No. 290305-47-4

(E)-(3-methoxy-3-oxoprop-1-en-1-yl)boronic acid

Cat. No. B1312755
M. Wt: 129.91 g/mol
InChI Key: XAOJXYDZRSWEKF-NSCUHMNNSA-N
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Description

Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . They are derived synthetically from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide . Boronic acids are not found in nature .


Synthesis Analysis

Boronic acids are the products of the second oxidation of boranes . The first preparation and isolation of a boronic acid was reported by Frankland in 1860 . By treating diethylzinc with triethylborate, the highly air-sensitive triethylborane was obtained, and its slow oxidation in ambient air eventually provided ethylboronic acid . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach .


Molecular Structure Analysis

Boronic acids are structurally unique because the sp2-hybridized boron atom possesses a vacant p orbital . This low-energy orbital is orthogonal to the three substituents, which are oriented in a trigonal planar geometry . The relative weakness of this through-space interaction originates from the long distance between the boron group and the aryl ring, causing the overlap and interaction between the empty boron 2pz acceptor orbital and the π-electron system on the aromatic ring to be weak .


Chemical Reactions Analysis

Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions . An excellent understanding of the chemical properties and biocompatibility of BA-based compounds has inspired the exploration of novel chemistries using boron . Alcohols can also be activated with boronic acid catalysts to form carbocation intermediates that can be trapped in selective Friedel–Crafts-type reactions with arenes and other nucleophiles .


Physical And Chemical Properties Analysis

Boronic acids exhibit minimal bacteriostatic and antifungal activities . Boronic acid is likely to mediate antifungal actions at high concentrations over prolonged exposures . The estimated recovery values of the boronic acids were ranged from 97.1 to 105.7%, and precision, expressed as relative standard deviation, was below 2.0% and the linearity R2 was 0.98 based on UV response .

Scientific Research Applications

Synthetic Chemistry and Catalysis

Boronic acids, including derivatives like (E)-(3-methoxy-3-oxoprop-1-en-1-yl)boronic acid, play a critical role in synthetic chemistry. They are versatile molecules used in various organic reactions, molecular recognition, assembly, and even in medicine. One application is in the catalysis of highly enantioselective aza-Michael additions, a reaction that forms densely functionalized cyclohexanes, which are valuable in drug development and material science. This showcases the potential of boronic acids in facilitating complex organic transformations with high selectivity (Hashimoto, Gálvez, & Maruoka, 2015).

Material Science and Supramolecular Chemistry

Boronic acids are also pivotal in the development of novel materials. For instance, the reversible formation of planar chiral ferrocenylboroxine demonstrates the utility of boronic acids in constructing supramolecular structures with unique properties. These structures have potential applications in nanotechnology, sensor development, and as components in electronic devices due to their ability to undergo reversible oxidation processes and interact with Lewis bases (Thilagar, Chen, Lalancette, & Jäkle, 2011).

Biological Applications and Sensing

In biological contexts, boronic acid derivatives have been explored for their fluorescent properties, making them candidates for sensor design. For example, the study of fluorescence quenching of boronic acid derivatives reveals insights that could be applied in designing sensors for various analytes. These molecules can interact with analytes like aniline, providing a basis for developing fluorescence-based sensors with applications in environmental monitoring, medical diagnostics, and biochemical research (Melavanki, 2018).

Environmental Science

Moreover, boronic acids have been utilized in environmental science for the degradation of persistent organic pollutants. For instance, electrochemical advanced oxidation processes using boron-doped diamond anodes have been studied for the mineralization of oxalic and oxamic acids, demonstrating the utility of boronic acids in environmental remediation technologies (Garcia-Segura & Brillas, 2011).

Safety And Hazards

Boronic acids can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Boronic acids are increasingly utilized in diverse areas of research . The interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

properties

IUPAC Name

[(E)-3-methoxy-3-oxoprop-1-enyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BO4/c1-9-4(6)2-3-5(7)8/h2-3,7-8H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOJXYDZRSWEKF-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CC(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-(3-methoxy-3-oxoprop-1-en-1-yl)boronic acid

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